N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of amides. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with various functional groups, including a carbamoyl group and an ethylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Carbamoyl Group: This step might involve the reaction of the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.
Substitution with the Ethylphenyl Group: This could be accomplished through a Friedel-Crafts acylation reaction using an ethylbenzene derivative.
Industrial Production Methods
Industrial production of such compounds would require optimization of the reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the ethyl group to a carboxylic acid or an aldehyde.
Reduction: The compound could be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the ethyl group, which might affect its biological activity.
N-(2-carbamoylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and the presence of the ethylphenyl moiety, which could influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-13-7-9-15(10-8-13)23-12-14(11-18(23)24)20(26)22-17-6-4-3-5-16(17)19(21)25/h3-10,14H,2,11-12H2,1H3,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPYGHSZERJQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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